(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hcl

Description

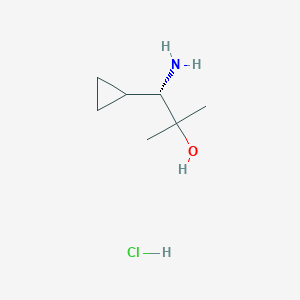

(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL HCl is a chiral amino alcohol hydrochloride salt characterized by a cyclopropyl group and a methyl substituent on a propan-2-ol backbone. The compound’s stereochemistry (S-configuration) is critical for its biological interactions, as enantiomeric purity often dictates pharmacological activity. Amino alcohols are widely utilized as intermediates in pharmaceutical synthesis, particularly for beta-blockers, antivirals, and antibiotics.

Properties

IUPAC Name |

(1S)-1-amino-1-cyclopropyl-2-methylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2,9)6(8)5-3-4-5;/h5-6,9H,3-4,8H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYNNJVNNJMDQO-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1CC1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C1CC1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride typically involves the following steps:

Cyclopropanation: The starting material, such as an alkene, undergoes cyclopropanation to introduce the cyclopropyl group.

Amination: The cyclopropyl intermediate is then subjected to amination reactions to introduce the amino group.

Hydroxylation: The final step involves hydroxylation to introduce the hydroxyl group at the desired position.

Industrial Production Methods

In industrial settings, the production of (S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride may involve:

Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

Enzymatic Resolution: Employing enzymes to achieve the desired chirality.

Purification: Techniques such as crystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield primary or secondary amines.

Scientific Research Applications

(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential effects on biological systems.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of (S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity : The target compound is simpler than CAS 1354027-14-7, which includes a benzyl-protected pyrrolidine ring and ketone group. The absence of a benzyl group in the target may improve water solubility due to reduced lipophilicity.

Stereochemical Influence: Both the target compound and CAS 1354027-14-7 feature S-configuration, suggesting enantioselective synthesis or biological targeting. This contrasts with non-chiral compounds like Zygocaperoside.

Functional Groups : The HCl salt in the target compound enhances ionic solubility, a trait absent in neutral analogs like Isorhamnetin-3-O-glycoside.

Biological Activity

Overview

(S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride is a chiral compound characterized by its unique cyclopropyl group, amino group, and hydroxyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to significant metabolites that may exhibit distinct biological properties. The primary functional groups involved in these reactions include:

- Hydroxyl Group : Can be oxidized to form ketones or aldehydes.

- Amino Group : Capable of reduction to yield primary or secondary amines.

The biological activity of (S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity towards these targets are crucial for its pharmacological effects.

Key Mechanisms Include:

- Enzyme Modulation : The compound may influence the activity of enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to various receptors, potentially altering signaling pathways associated with inflammation and cellular metabolism.

Biological Activity

Research indicates that (S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that the compound can modulate inflammatory responses at the cellular level.

- Neuroprotective Properties : Preliminary investigations suggest potential neuroprotective effects, possibly through the stabilization of microtubules and inhibition of tau protein hyperphosphorylation .

Case Studies

- Inflammation Modulation : In vitro studies demonstrated that (S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride reduces the expression of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism for its anti-inflammatory properties.

- Neuroprotection : A study focusing on neuronal cell cultures showed that treatment with the compound resulted in decreased cell death under oxidative stress conditions, indicating its potential as a neuroprotective agent.

Dosage Effects

The effects of (S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride vary with dosage:

| Dosage (mg/kg) | Biological Effect | Observation |

|---|---|---|

| 10 | Mild anti-inflammatory | Reduced cytokine levels |

| 50 | Significant neuroprotection | Increased cell viability |

| 100 | Potential toxicity observed | Elevated markers of oxidative stress |

Metabolic Pathways

The compound is metabolized through various pathways involving cytochrome P450 enzymes, which play a critical role in biotransformation and elimination from the body. Understanding these pathways is essential for predicting pharmacokinetic behavior and potential drug interactions.

Safety and Toxicity

Initial safety assessments indicate that (S)-1-Amino-1-cyclopropyl-2-methylpropan-2-OL hydrochloride has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and any potential toxicities associated with higher doses or prolonged use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.